molecular formula C23H19ClN2O2S B2617379 3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone CAS No. 338965-66-5

3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone

Cat. No.: B2617379
CAS No.: 338965-66-5
M. Wt: 422.93
InChI Key: OCOUEFDGFXRZGK-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a 4(3H)-quinazolinone core. The compound features a 3-(4-chloro-2-methylphenyl) substituent at position 3 and a 2-{[(2-methoxyphenyl)sulfanyl]methyl} group at position 2. This structural configuration combines a halogenated aryl group with a sulfanyl-linked methoxyphenyl moiety, which may enhance lipophilicity and modulate interactions with biological targets.

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-[(2-methoxyphenyl)sulfanylmethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-15-13-16(24)11-12-19(15)26-22(14-29-21-10-6-5-9-20(21)28-2)25-18-8-4-3-7-17(18)23(26)27/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOUEFDGFXRZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CSC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-2-methylaniline and 2-methoxybenzenethiol.

    Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving the condensation of 4-chloro-2-methylaniline with an appropriate carbonyl compound, such as anthranilic acid or its derivatives.

    Thioether Formation:

    Final Product Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets involved in disease processes.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives are widely studied due to their structural versatility and bioactivity. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS/RN if available) 3-Substituent 2-Substituent Molecular Weight Key Biological Activities References
Target Compound 4-Chloro-2-methylphenyl (2-Methoxyphenyl)sulfanylmethyl ~422.9* Inferred: Potential anti-inflammatory, antimicrobial -
3-(4-Chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone (CAY-40204) 4-Chloro-2-methylphenyl Methyl 284.74 Not specified (structural analog)
2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone (MFCD03294247) 4-Methoxyphenyl 3-Bromobenzylthio 453.35 Unspecified; bromine may enhance lipophilicity
2-(Cinnamylsulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone (MFCD03222980) 4-Methoxyphenyl Cinnamylsulfanyl (conjugated system) 442.46 Anticonvulsant potential (similar to methaqualone derivatives)
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-4(3H)-quinazolinone (MFCD00954998) Phenyl 2-(3-Chloro-4-methylphenyl)-2-oxoethylsulfanyl 420.91 Oxo group may influence metabolic stability
3-(4-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (CID 1863601) 4-Methoxyphenyl Methylsulfanyl ~314.4* Analgesic activity reported in related analogs

*Molecular weight calculated based on formula.

Key Observations :

Substituent Effects on Bioactivity: The 3-(4-chloro-2-methylphenyl) group in the target compound is structurally similar to substituents in anticonvulsant quinazolinones (e.g., methaqualone derivatives), where halogenated aryl groups enhance receptor binding . The 2-{[(2-methoxyphenyl)sulfanyl]methyl} group introduces a sulfur atom and methoxy group, which may improve metabolic stability compared to methyl or bromobenzyl analogs .

In contrast, the target compound’s 2-methoxyphenylsulfanylmethyl group balances lipophilicity and polarity, which could optimize blood-brain barrier penetration for CNS activity.

Comparative Pharmacological Profiles: Compounds with 3-aryl substituents (e.g., 3-o-tolyl or 3-o-chlorophenyl) exhibit pronounced anticonvulsant activity, suggesting the target’s 3-(4-chloro-2-methylphenyl) group may confer similar properties . Anti-inflammatory activity is linked to 2-substituted benzothiazolyl groups (e.g., 3e and 3f in ), but the target’s sulfanylmethyl-methoxyphenyl group may offer a novel mechanism.

Structural-Activity Trends :

  • Electron-withdrawing groups (e.g., chloro, bromo) at the 3-position correlate with enhanced bioactivity, while methoxy groups (electron-donating) at the 2-position may modulate solubility and toxicity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, as demonstrated for analogs in and .
  • Biological Potential: While direct data are lacking, structurally related quinazolinones show promise in treating inflammation, infections, and seizures. The target’s unique substituents warrant further evaluation in these areas.
  • Optimization Opportunities : Introducing bioisosteric replacements (e.g., oxadiazole for sulfanyl in ) or modifying the methoxy group’s position could refine activity and reduce toxicity.

Biological Activity

The compound 3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a derivative of the quinazolinone family, known for their diverse biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • SMILES : CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC
  • Molecular Formula : C₁₈H₁₈ClN₃O₂S

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. In a study focused on various quinazolinone derivatives, including the compound , it was found to have notable effects against multiple cancer cell lines. The National Cancer Institute's 60-cell line screening protocol revealed that this compound showed promising cytotoxicity.

  • Case Study : In vitro testing demonstrated that the compound inhibited cell proliferation in several cancer types, with IC₅₀ values indicating effective concentrations for therapeutic applications.

Antibacterial Activity

Quinazolinones are also recognized for their antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's activity was evaluated using Minimum Inhibitory Concentration (MIC) assays.

Pathogen MIC (μg/mL)
Staphylococcus aureus (MRSA)16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound possesses significant antibacterial potential, particularly against MRSA.

Antifungal Activity

The compound has also demonstrated antifungal activity. A study evaluating various derivatives reported antifungal effects against common pathogens such as Candida albicans and Aspergillus niger.

Fungal Strain MIC (μg/mL)
Candida albicans8
Aspergillus niger32

These findings highlight the compound's potential as a therapeutic agent in treating fungal infections.

The biological activity of quinazolinones is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs). This mechanism disrupts bacterial growth and replication. The specific binding affinity of the compound to PBPs has been confirmed through structural studies.

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